1-(3,5-Dimethylphenyl)ethanone

Overview

Description

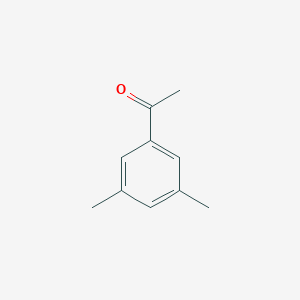

1-(3,5-Dimethylphenyl)ethanone is an aromatic ketone with the molecular formula C₁₀H₁₂O. Its structure consists of an acetyl group (-COCH₃) attached to a phenyl ring substituted with methyl groups at the 3 and 5 positions. Methyl groups are electron-donating, which can enhance the stability of the aromatic ring and reduce solubility in polar solvents compared to hydroxyl or halogen substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dimethylphenyl)ethanone, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation, where 3,5-dimethylbenzene reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Reagent Ratios : A molar excess of acetyl chloride (1.2–1.5 equivalents) improves acylation efficiency.

- Temperature : Reactions are conducted at 50–60°C to balance reactivity and side-product formation.

- Workup : Hydrolysis with ice-cold HCl followed by solvent extraction (e.g., dichloromethane) isolates the product.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Comparative studies suggest that replacing AlCl₃ with FeCl₃ reduces environmental impact but may lower yields by ~10% .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 µm) is optimal:

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow Rate : 1.0 mL/min, UV detection at 254 nm.

- Retention Time : ~8.2 minutes under these conditions.

GC-MS (electron ionization, m/z 148 [M⁺]) complements HPLC for structural confirmation. For trace analysis, LC-MS/MS with MRM transitions (148 → 105) enhances sensitivity .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC₅₀ values for structurally related compounds range from 60–1200 nM, suggesting competitive inhibition mechanisms .

- Antimicrobial Activity : Conduct microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus), with compound concentrations from 1–100 µg/mL.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds (e.g., IC₅₀ > 50 µM) .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence the reactivity and bioactivity of this compound?

- Methodological Answer : Substituent effects are evaluated via Hammett plots and computational modeling (DFT). Key findings:

- Electron-Donating Groups (e.g., -CH₃) : Increase electron density at the carbonyl group, enhancing electrophilic reactivity in nucleophilic substitutions.

- Electron-Withdrawing Groups (e.g., -Cl) : Reduce metabolic stability but improve binding affinity to hydrophobic enzyme pockets.

Table: Comparative Properties of Analogues

| Compound | LogP | IC₅₀ (CYP3A4, nM) |

|---|---|---|

| This compound | 2.46 | 1200 |

| 1-(3,5-Dichlorophenyl)ethanone | 3.12 | 200 |

| 1-(4-Methylphenyl)ethanone | 2.10 | >5000 |

| Data from . |

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed incubation time, pH 7.4 buffer).

- Compound Purity : Verify via NMR (¹H/¹³C) and HPLC (>98% purity).

- Cell Line Differences : Use isogenic cell lines for cytotoxicity comparisons.

For example, anti-inflammatory activity in RAW264.7 macrophages may not replicate in primary cells due to metabolic differences. Cross-validation using orthogonal assays (e.g., ELISA for TNF-α vs. Western blot) is critical .

Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., HSD11B1) using:

- Crystallization Conditions : 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5.

- Data Collection : Synchrotron radiation (λ = 1.0 Å), 100 K.

Structural analysis (e.g., PyMOL) reveals hydrophobic interactions between methyl groups and Val⁷³/Leu¹²⁰ residues, while the carbonyl oxygen forms hydrogen bonds with Thr¹²⁴. Mutagenesis studies (e.g., Thr¹²⁴Ala) validate these observations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares 1-(3,5-Dimethylphenyl)ethanone with analogous compounds based on substituent type, molecular weight, melting/boiling points, and applications:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methyl groups (electron-donating) increase hydrophobicity compared to polar substituents like hydroxyl (-OH) or methoxy (-OCH₃). For example, 1-(3,5-Dihydroxyphenyl)ethanone is nearly insoluble in cold water , whereas halogenated derivatives (e.g., dichloro or difluoro) exhibit higher melting points due to stronger intermolecular forces .

- Biological Activity: Hydroxy and methoxy substituents (e.g., Acetosyringone) are associated with bioactivity in plant-microbe interactions and antimicrobial applications . In contrast, methyl-substituted derivatives may serve as intermediates in drug synthesis (e.g., methanone derivatives in amyloid inhibitors) .

Spectroscopic and Structural Analysis

- NMR Trends: In 1-(3,5-Disubstituted phenyl)ethanones, substituents influence chemical shifts. For example, trifluoromethyl groups in 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone cause significant deshielding in ¹H and ¹³C NMR spectra . Methyl groups produce upfield shifts due to electron donation.

- Crystallography: The crystal structure of 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone confirms planar geometry with typical bond lengths (C=O: ~1.22 Å), consistent with other acetophenone derivatives .

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIHFZLJJUNKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928152 | |

| Record name | 1-(3,5-Dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-42-8, 5379-16-8 | |

| Record name | Ethanone, 1-(dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3,5-Dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.